molecular formula C10H21NO2S B13180557 2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine

2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine

Cat. No.: B13180557
M. Wt: 219.35 g/mol
InChI Key: ULLJHQFPRJPWFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine typically involves the reaction of 4,4-dimethylcyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methanesulfonyl-N,4,4-dimethylcyclohexan-1-amine
  • 2-Methanesulfonyl-N,4,4-diethylcyclohexan-1-amine
  • 2-Methanesulfonyl-N,4,4-dipropylcyclohexan-1-amine

Uniqueness

2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its high purity and versatility make it particularly valuable for research and industrial applications .

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

N,4,4-trimethyl-2-methylsulfonylcyclohexan-1-amine

InChI

InChI=1S/C10H21NO2S/c1-10(2)6-5-8(11-3)9(7-10)14(4,12)13/h8-9,11H,5-7H2,1-4H3

InChI Key

ULLJHQFPRJPWFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(C1)S(=O)(=O)C)NC)C

Origin of Product

United States

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